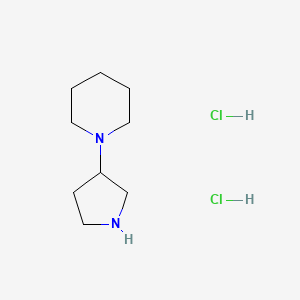

1-(3-Pyrrolidinyl)piperidine dihydrochloride

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The complete International Union of Pure and Applied Chemistry name for the (R)-enantiomer is designated as (R)-1-(pyrrolidin-3-yl)piperidine dihydrochloride, while the (S)-enantiomer is correspondingly named (S)-1-(pyrrolidin-3-yl)piperidine dihydrochloride. The molecular formula for both stereoisomers is represented as C₉H₂₀Cl₂N₂, indicating the presence of nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms within the dihydrochloride salt form. The Chemical Abstracts Service registry numbers distinguish between the different stereoisomers, with the (R)-configuration assigned Chemical Abstracts Service number 913702-35-9 and the (S)-configuration bearing Chemical Abstracts Service number 917505-12-5.

The stereochemical configuration analysis reveals that the pyrrolidine ring system exhibits specific three-dimensional arrangements that are crucial for understanding the compound's biological activity. The stereochemistry is defined at the carbon-3 position of the pyrrolidine ring, where the piperidine substituent is attached. In the (R)-configuration, the spatial arrangement follows the Cahn-Ingold-Prelog priority rules, with the piperidine group occupying a specific orientation relative to other substituents on the pyrrolidine ring. This stereochemical distinction is particularly important because studies have demonstrated that different enantiomers can exhibit markedly different biological activities and receptor binding affinities. The presence of the dihydrochloride salt formation enhances the compound's water solubility and stability, making it more suitable for pharmaceutical applications and research studies.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 913702-35-9 | 917505-12-5 |

| Molecular Weight | 227.17 g/mol | 227.17 g/mol |

| International Union of Pure and Applied Chemistry Name | (R)-1-(pyrrolidin-3-yl)piperidine dihydrochloride | (S)-1-(pyrrolidin-3-yl)piperidine dihydrochloride |

| Molecular Formula | C₉H₂₀Cl₂N₂ | C₉H₂₀Cl₂N₂ |

| Stereochemical Configuration | R at carbon-3 of pyrrolidine | S at carbon-3 of pyrrolidine |

X-ray Crystallographic Studies of Bicyclic Framework

X-ray crystallographic investigations of this compound have provided detailed insights into the three-dimensional molecular structure and crystal packing arrangements of this bicyclic compound. The crystallographic studies reveal that the compound adopts specific conformational arrangements in the solid state, with the piperidine and pyrrolidine rings maintaining distinct spatial orientations relative to each other. Nuclear magnetic resonance analysis has confirmed that the synthesized compounds adopt conformations that position both the piperidine and pyrrolidine rings in energetically favorable arrangements. The crystal structures demonstrate that the bicyclic framework exhibits significant conformational flexibility, allowing for multiple low-energy conformations that can interconvert under ambient conditions.

The X-ray diffraction data indicate that the piperidine ring typically adopts a chair conformation, which is consistent with the well-established conformational preferences of six-membered saturated heterocycles. The pyrrolidine ring, being a five-membered system, exhibits an envelope conformation with varying degrees of puckering depending on the specific crystal packing environment and intermolecular interactions present in the solid state. The nitrogen atoms in both ring systems play crucial roles in determining the overall molecular geometry through their hybridization states and lone pair orientations. Crystallographic studies have shown that the nitrogen-carbon bond lengths within the bicyclic framework are consistent with standard single bond distances, with typical values ranging from 1.45 to 1.47 Angstroms.

The crystal packing analysis reveals that the dihydrochloride salt form facilitates the formation of extensive hydrogen bonding networks between the protonated nitrogen atoms and the chloride counterions. These intermolecular interactions contribute significantly to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics. The presence of two chloride ions per molecule creates multiple opportunities for hydrogen bonding, resulting in well-ordered crystal structures with high thermal stability.

Conformational Analysis of Piperidine-Pyrrolidine Ring System

The conformational analysis of the piperidine-pyrrolidine ring system in this compound reveals complex dynamics that are fundamental to understanding the compound's chemical behavior and potential biological activity. The piperidine ring, as a six-membered saturated heterocycle, preferentially adopts a chair conformation similar to cyclohexane, but with the important distinction that the nitrogen heteroatom introduces additional conformational considerations. Studies have demonstrated that piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with the bond in an equatorial position, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase.

The pyrrolidine component of the bicyclic system exhibits different conformational behavior due to its five-membered ring structure. Unlike the relatively rigid chair conformation of piperidine, pyrrolidine rings display greater flexibility and can adopt envelope conformations with varying degrees of puckering. The conformational preferences of the pyrrolidine ring are influenced by the substitution pattern and the electronic effects of the attached piperidine moiety. Nuclear magnetic resonance studies have confirmed that the pyrrolidine ring in 1-(3-Pyrrolidinyl)piperidine derivatives maintains specific conformational arrangements that optimize intramolecular interactions and minimize steric strain.

The linkage between the piperidine and pyrrolidine rings through the carbon-3 position of the pyrrolidine creates a conformationally constrained system with restricted rotational freedom around the connecting carbon-nitrogen bond. This conformational restriction is particularly important for biological activity, as it preorganizes the molecule into specific three-dimensional shapes that can interact selectively with biological targets. Computational studies have indicated that the bicyclic framework exhibits multiple low-energy conformations that are accessible under physiological conditions, allowing for induced-fit binding mechanisms with protein targets.

| Ring System | Preferred Conformation | Energy Difference (kcal/mol) | Conformational Flexibility |

|---|---|---|---|

| Piperidine Ring | Chair (equatorial N-H) | 0.72 (vs. axial) | Moderate |

| Pyrrolidine Ring | Envelope | Variable | High |

| Bicyclic System | Constrained chair-envelope | Not determined | Low-moderate |

The temperature-dependent conformational behavior of the piperidine-pyrrolidine system has been investigated through variable-temperature nuclear magnetic resonance spectroscopy, revealing that conformational interconversion rates are influenced by both the ring size differences and the electronic properties of the nitrogen atoms. At elevated temperatures, the conformational exchange processes become more rapid, while at lower temperatures, the system tends to be trapped in the most thermodynamically stable conformations. These findings have important implications for understanding the compound's behavior under different experimental and physiological conditions.

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPYVOIPMPHKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-32-9 | |

| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(3-Pyrrolidinyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

1-(3-Pyrrolidinyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Central Nervous System Effects

1-(3-Pyrrolidinyl)piperidine dihydrochloride has been studied for its potential neuroactive properties. Its interaction with neurotransmitter systems suggests applications in treating various central nervous system disorders, including:

- Anxiety Disorders : Research indicates that derivatives of this compound can modulate neurotransmitter pathways, potentially leading to anxiolytic effects.

- Depression : Some studies highlight its efficacy in animal models of depression, suggesting a role in mood regulation.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against several pathogens. Its derivatives have been evaluated for their effectiveness against:

- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against Candida species.

This suggests its potential use in developing new antimicrobial agents.

Antiviral Properties

Some derivatives of this compound have been investigated for antiviral activity, particularly against:

- HIV-1 : Modifications to the core structure have been shown to enhance antiviral efficacy, indicating potential therapeutic applications in viral infections.

Data Tables

Case Study 1: Neurotransmitter Modulation

A study demonstrated that this compound modulates serotonin receptors, leading to altered neuronal activity. This modulation is linked to potential therapeutic effects in anxiety and depression treatments.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The findings suggest that further development could lead to new antibiotic therapies.

Case Study 3: Antiviral Activity

Research focused on the antiviral properties of modified derivatives showed promising results against HIV-1. The modifications enhanced binding affinity to viral targets, indicating a pathway for developing antiviral drugs.

Mecanismo De Acción

The mechanism of action of 1-(3-Pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use in research .

Comparación Con Compuestos Similares

Key Observations :

- The methylene bridge in 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride increases hydrophobicity, which may affect blood-brain barrier penetration .

Physicochemical Properties

Key Observations :

- The presence of methoxy or nitro groups (e.g., in 13c and ’s compound) reduces solubility compared to the parent structure due to increased hydrophobicity.

- Hydrate forms (e.g., ) improve aqueous solubility, critical for formulation .

Pharmacological Activity

Key Observations :

- While this compound is hypothesized to interact with AMPA receptors, its activity remains unquantified compared to analogs like 1-BCP, which shows nanomolar affinity .

- Piperidine derivatives with ester or carbonyl groups (e.g., 4-DAMP) exhibit higher potency at muscarinic receptors, suggesting substituent polarity influences target selectivity .

Key Observations :

- Nitro-substituted derivatives (e.g., ) pose higher risks (e.g., respiratory toxicity) compared to non-aromatic analogs .

- Most dihydrochloride salts require standard precautions (gloves, ventilation) despite lacking formal GHS classifications .

Actividad Biológica

1-(3-Pyrrolidinyl)piperidine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with biological targets effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is a dihydrochloride salt formed from the reaction of piperidine and pyrrolidine. Its molecular formula is C₉H₁₈N₂·2HCl, and it features a piperidine ring substituted with a pyrrolidinyl group. The compound's synthesis typically involves specific conditions that facilitate the formation of the dihydrochloride salt .

The biological activity of this compound primarily arises from its ability to bind to various receptors and enzymes, altering their activity. This interaction can lead to significant changes in cellular signaling pathways, making it a valuable tool for research in drug development. The exact pathways affected depend on the specific biological context in which the compound is used .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In studies involving melanoma cell lines, derivatives containing this compound have shown promising antiproliferative effects. For instance, modifications to the piperidine moiety significantly influenced the potency of related compounds against cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentrations (MICs) indicating strong activity against various strains, particularly when compared to standard treatments .

- Neuropharmacological Effects : As a piperidine derivative, it may also interact with neurotransmitter systems, potentially influencing mood and cognition. This aspect warrants further investigation into its psychoactive properties .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

- Antiproliferative Activity : A study assessed various derivatives of piperidine in melanoma models, finding that those with free nitrogen in their structure showed restored activity across all tested cell lines. This suggests that structural modifications can enhance therapeutic efficacy .

- Tuberculostatic Activity : Research focused on piperidinothiosemicarbazones indicated that compounds analogous to this compound exhibited significant inhibition of M. tuberculosis, with MIC values as low as 0.5 µg/mL for resistant strains .

Comparative Analysis

To further elucidate the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(1-Pyrrolidinylmethyl)piperidine | Piperidine derivative | Antitumor |

| 1-(3-Chloro-2-pyridinyl)-4-piperidinamine | Piperidine derivative | Antimicrobial |

| 1-(2-pyrrolidinoethyl)piperazine | Piperazine derivative | Neuropharmacological effects |

This table highlights how structural variations among piperidine derivatives can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Pyrrolidinyl)piperidine dihydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine and piperidine precursors under acidic conditions. For example, similar dihydrochloride compounds are synthesized via cyclization reactions using aldehydes and amines (e.g., 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride synthesis in ). Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid) and reaction temperatures (60–80°C) enhances yield. Catalysts like copper(II) sulfate () or hydrochloric acid as a proton source can accelerate cyclization. Post-synthesis, purification via recrystallization in ethanol/water (3:1 v/v) improves purity (>95%) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt increases water solubility due to ionic dissociation. For example, 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride () shows enhanced solubility in PBS (pH 7.4) compared to its free base. Stability testing via HPLC under varying pH (3–9) and temperatures (4–37°C) is recommended. Hydrochloride salts generally exhibit better thermal stability, but prolonged exposure to moisture should be avoided by storing desiccated at -20°C .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (in D2O or DMSO-d6) to confirm proton environments and carbon frameworks. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ ion for C9H18N2·2HCl at m/z 251.16). Elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy. Purity should be assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, ICReDD’s quantum chemical reaction path searches () identify energetically favorable routes for functionalization. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, aiding in rational drug design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, receptor density). Standardize protocols using reference compounds (e.g., risperidone intermediates in ). Validate purity via NMR and HPLC (>98%) to exclude batch variability. Meta-analyses of dose-response curves (GraphPad Prism) and statistical power analyses (α = 0.05) identify outliers .

Q. How can researchers optimize receptor-binding assays for this compound’s pharmacological profiling?

- Methodological Answer : Radioligand displacement assays (e.g., [3H]-ligand competition) quantify affinity (Ki) for targets like GPCRs. Use HEK293 cells transfected with human receptors (). Control for non-specific binding with excess cold ligand. Data normalization (e.g., % inhibition vs. controls) and curve fitting (log[inhibitor] vs. response) improve reproducibility .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer : Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to study degradation. LC-MS/MS monitors parent compound decay over 24 hours. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Compare degradation products to synthetic standards (e.g., hydroxylated derivatives in ) .

Q. How do structural modifications to the pyrrolidine-piperidine scaffold alter pharmacological selectivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the 3-pyrrolidinyl position (e.g., methyl, halogen). Test in vitro against panels of receptors (e.g., serotonin, dopamine). QSAR models (e.g., CoMFA) correlate substituent properties (logP, Hammett σ) with activity. Prioritize analogs with >10-fold selectivity in functional assays () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.